An In-depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4-methyl-1,3-thiazol-2-yl)ethanamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a detailed profile. We will explore its core physicochemical properties, propose methodologies for its synthesis and spectroscopic characterization, discuss its chemical reactivity, and survey its potential applications as a scaffold for novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, metabolic stability, and its capacity to engage in a wide range of non-covalent interactions, including hydrogen bonding, and hydrophobic and dipole-dipole interactions.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3]
The subject of this guide, 2-(4-methyl-1,3-thiazol-2-yl)ethanamine, incorporates three key structural motifs:
-
A 1,3-thiazole ring: Provides a rigid, aromatic core.
-
A methyl group at position C4: Influences steric and electronic properties.
-
An ethanamine side chain at position C2: Introduces a basic primary amine, a critical functional group for forming salts and participating in hydrogen bond interactions with biological targets.
This combination makes it a versatile building block for creating libraries of compounds aimed at various therapeutic targets, such as protein kinases.[4]
Caption: Molecular Structure of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₆H₁₀N₂S | Based on structure |
| Molecular Weight | 142.22 g/mol | |
| Appearance | Predicted to be a solid or liquid | Based on isomer form |
| pKa (Amine) | ~9.0 - 10.0 (Predicted) | Typical for primary alkylamines |
| Solubility | Predicted to be soluble in water (as a salt) and polar organic solvents | The primary amine allows for salt formation, enhancing aqueous solubility. |
| InChI Key | NSXQYSQZXMGRPJ-UHFFFAOYSA-N | Isomer data |
A Guide to Spectroscopic Characterization
For any researcher synthesizing this compound, a robust spectroscopic characterization is essential for structural validation. The following outlines the expected spectral features.
2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show four distinct signals:
-
A triplet (~2.8-3.0 ppm): Corresponding to the two protons of the CH₂ group adjacent to the thiazole ring.
-
A triplet (~3.0-3.2 ppm): Corresponding to the two protons of the CH₂ group adjacent to the primary amine.
-
A singlet (~6.7-7.0 ppm): Representing the single proton on the C5 position of the thiazole ring.
-
A singlet (~2.4 ppm): Corresponding to the three protons of the methyl group at C4.
-
A broad singlet (~1.5-2.5 ppm): For the two protons of the NH₂ group; this signal can exchange with D₂O.
2.2.2. ¹³C NMR Spectroscopy A ¹³C NMR spectrum should display six unique carbon signals, corresponding to the six carbon atoms in the molecule.
2.2.3. Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethyl side chain.
2.2.4. Infrared (IR) Spectroscopy Key vibrational bands would confirm the presence of essential functional groups:
-
3300-3500 cm⁻¹: A pair of medium peaks corresponding to the N-H stretching of the primary amine.
-
2850-2960 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~1600 cm⁻¹: N-H bending (scissoring) vibration.
-
~1500-1580 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.[5]
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical and efficient method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. A plausible route to the target compound could involve the reaction of a thioamide with an α-halocarbonyl compound, followed by functional group manipulation.
Caption: A plausible multi-step synthesis workflow for the target compound.
Experimental Causality: The Hantzsch synthesis is a robust and well-documented method for creating the core thiazole ring.[6] Subsequent steps are standard organometallic and functional group interconversions chosen for their high efficiency and reliability in constructing the final molecule. Each step can be monitored by techniques like Thin Layer Chromatography (TLC) and validated by NMR spectroscopy of the isolated intermediates.
Chemical Reactivity
The reactivity of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine is dominated by its primary amine.
-
Nucleophilicity: The lone pair on the nitrogen atom makes the amine an excellent nucleophile, readily reacting with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This is the primary reaction used to incorporate this scaffold into larger molecules.
-
Basicity: As a primary amine, it is basic and will readily react with acids to form ammonium salts. This property is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability.
-
Thiazole Ring: The thiazole ring itself is relatively stable and aromatic. It can undergo electrophilic substitution, though it is generally less reactive than benzene.
Applications in Drug Development
The structural motifs present in 2-(4-methyl-1,3-thiazol-2-yl)ethanamine make it a highly attractive starting point for drug discovery programs.
-
Kinase Inhibitors: The amine can act as a key hydrogen bond donor, interacting with the hinge region of protein kinases. The thiazole ring serves as a stable scaffold to which other pharmacophoric elements can be attached to target the ATP-binding pocket. Similar 4-(2-aminothiazol-5-yl)pyrimidine derivatives have shown promise as CDK12 inhibitors for cancer treatment.[4]
-
Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial and antifungal agents.[3] The ethanamine side chain provides a handle for modification to optimize activity and pharmacokinetic properties.
-
Receptor Antagonists: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7] This highlights the utility of the 2-aminothiazole core in designing neuromodulatory agents.
The value of this scaffold lies in its synthetic tractability and its proven ability to interact with critical biological targets. The primary amine serves as a versatile anchor point for combinatorial chemistry, allowing for the rapid generation of compound libraries for high-throughput screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling heterocyclic amines should be strictly followed.[8][9]
-
Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[9][10] May also cause respiratory irritation.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][11] Store locked up.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
Conclusion
2-(4-methyl-1,3-thiazol-2-yl)ethanamine is a chemical entity with significant untapped potential. Its structure combines the biologically validated thiazole ring with a synthetically versatile ethanamine side chain. While direct experimental characterization is lacking in the literature, this guide has provided a robust, predictive framework based on established chemical principles and data from analogous structures. By outlining its likely properties, a path to its synthesis and characterization, and its potential applications, this document serves as a foundational resource for researchers aiming to leverage this promising scaffold in the pursuit of novel therapeutics.
References
- Fisher Scientific. (2025).
- Fisher Scientific. (2023). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Thiazoleethanol, 4-methyl-.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR.
- Semantic Scholar. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.
- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
- PMC - NIH. (n.d.).
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed Central. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)
- ResearchGate. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.fi [fishersci.fi]



